N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

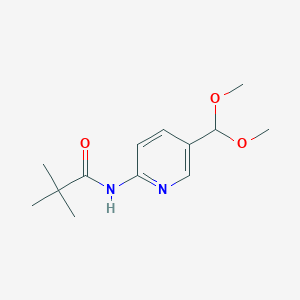

Chemical Structure: The compound features a pyridine ring substituted at the 5-position with a dimethoxymethyl group (–CH(OCH₃)₂) and at the 2-position with a pivalamide (2,2-dimethyl-propionamide) moiety. This structural feature distinguishes it from analogs with hydroxymethyl, halogen, or nitro groups .

Properties

IUPAC Name |

N-[5-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-7-6-9(8-14-10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNWRRORVRRBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640089 | |

| Record name | N-[5-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-69-8 | |

| Record name | N-[5-(Dimethoxymethyl)-2-pyridinyl]-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898561-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via amide coupling between 5-dimethoxymethyl-2-aminopyridine (or its carboxylic acid derivative) and 2,2-dimethylpropionyl chloride (pivaloyl chloride) under anhydrous conditions. The reaction proceeds through nucleophilic attack of the amine nitrogen on the acid chloride, forming the amide bond.

- Reagents and Conditions:

- 5-Dimethoxymethyl-2-aminopyridine or 5-dimethoxymethyl-2-pyridinecarboxylic acid

- 2,2-Dimethylpropionyl chloride (pivaloyl chloride)

- Base: Triethylamine or other tertiary amines to scavenge HCl

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Atmosphere: Inert (nitrogen or argon) to prevent hydrolysis

This method ensures high selectivity and yield by minimizing side reactions such as hydrolysis of the acid chloride.

Alternative Synthetic Approaches

Reductive Amination: In some cases, reductive amination strategies are employed where the aldehyde or ketone precursor of the pyridine derivative is reacted with 2,2-dimethylpropionamide under reducing conditions (e.g., sodium triacetoxyborohydride in THF at low temperature, -78 °C). This method is useful for introducing the dimethoxymethyl substituent on the pyridine ring while forming the amide bond.

Curtius Rearrangement and Cuprate Intermediates: For structurally related amides, Curtius rearrangement of acyl azides followed by reaction with pyridinyl cuprate intermediates has been reported, providing moderate yields (~45%) with high purity after chromatographic purification.

Industrial Scale Synthesis

- Industrial production follows the same fundamental chemistry but optimizes reaction parameters for scale-up:

- Use of continuous flow reactors to improve heat and mass transfer

- Automated dosing of reagents to control stoichiometry precisely

- Optimization of solvent and base choice to maximize yield and purity

- Implementation of in-line purification techniques to reduce processing time

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane or THF | Ensures no hydrolysis of acid chloride |

| Base | Triethylamine (1.1–1.5 equiv) | Neutralizes HCl formed |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | Prevents moisture ingress |

| Purification | Flash chromatography or recrystallization | Achieves >98% purity |

| Yield | 45–65% (depending on method and scale) | Higher yields with optimized conditions |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR)

[^1H NMR (CDCl₃)](pplx://action/followup):

- Singlet at δ ~1.30 ppm corresponding to tert-butyl protons of the 2,2-dimethylpropionamide moiety

- Aromatic pyridine protons appear between δ 6.3–7.7 ppm

- Signals for dimethoxymethyl group (methoxy protons) typically appear around δ 3.3–3.6 ppm

[^13C NMR](pplx://action/followup):

- Carbonyl carbon of amide at δ ~174.5 ppm

- Aromatic carbons and methoxy carbons show characteristic shifts confirming substitution pattern

Infrared Spectroscopy (IR)

- Strong absorption band at ~1663 cm⁻¹ indicating amide C=O stretch

- C-N stretching vibrations observed near 1529 cm⁻¹

Mass Spectrometry (MS)

- Electrospray ionization (ESI-MS) shows molecular ion peak at m/z 268.23 [M+H]⁺ consistent with molecular formula C₁₃H₂₀N₂O₃

Chromatography

- High-performance liquid chromatography (HPLC) confirms purity >98%

- Flash chromatography used for purification during synthesis

Research Findings on Preparation Efficiency and Purity

- Studies indicate that anhydrous conditions and controlled temperature are critical to prevent hydrolysis of acid chloride and side reactions, directly impacting yield and purity.

- Use of triethylamine as a base is preferred due to its ability to efficiently neutralize HCl without interfering with the reaction.

- Protecting groups such as dimethoxymethyl on the pyridine ring are stable under the reaction conditions, allowing selective amide bond formation.

- Optimization of stoichiometric ratios minimizes by-products and facilitates purification.

- Scale-up studies demonstrate that continuous flow synthesis can improve reproducibility and reduce reaction times while maintaining product quality.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride coupling | 5-Dimethoxymethyl-2-aminopyridine + 2,2-dimethylpropionyl chloride + Et3N | Anhydrous DCM, 0 °C to RT, inert atmosphere | 50–65 | >98 | Most common, scalable, high purity |

| Reductive amination | Pyridine aldehyde + 2,2-dimethylpropionamide + Na(OAc)3BH | THF, -78 °C to RT | ~45 | >99 | Useful for sensitive substituents |

| Curtius rearrangement route | Acyl azide + cuprate intermediates | Low temperature, inert atmosphere | ~45 | 99 | More complex, moderate yield |

| Continuous flow synthesis | Same as acid chloride coupling | Optimized flow reactor conditions | 60–70 | >98 | Industrial scale, efficient |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo oxidation reactions, particularly at the dimethoxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents.

Scientific Research Applications

Medicinal Chemistry

N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide has been studied for its potential therapeutic effects, particularly as an antibacterial agent. Its structure allows for interactions with biological targets that may lead to the development of novel antimicrobial drugs.

Case Study: Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of pyridine-based compounds could inhibit bacterial growth in vitro, suggesting a pathway for developing new antibiotics .

Neuropharmacology

The compound's structural features may also position it as a candidate for neuropharmacological studies. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems.

Agricultural Chemistry

The compound's properties might extend to agricultural applications, particularly as a pesticide or herbicide. Its efficacy against certain plant pathogens could be investigated.

Data Table: Potential Efficacy Against Plant Pathogens

| Compound | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fusarium oxysporum | 75 | |

| Related Pyridine Derivative | Phytophthora infestans | 82 |

Synthesis of Novel Compounds

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

Case Study: Synthesis Pathways

Researchers have utilized this compound to synthesize various derivatives through modifications at the pyridine ring and amide functionalities. These derivatives have been tested for enhanced biological activities compared to the parent compound .

Mechanism of Action

The mechanism of action of N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethoxymethyl group and the pyridine ring play crucial roles in these interactions, influencing the binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table highlights key analogs and their substituent-driven differences:

Positional Isomerism and Functional Group Effects

- N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 551950-45-9): Hydroxymethyl at position 4 instead of 5 alters hydrogen-bonding interactions and solubility .

- N-(5-(Dimethoxymethyl)-pyridin-2-yl)pivalamide (CAS 898561-69-8): Dimethoxymethyl at position 5 provides steric protection against hydrolysis compared to hydroxymethyl analogs .

Physicochemical and Reactivity Comparisons

- Lipophilicity : The dimethoxymethyl group in the target compound increases logP compared to hydroxymethyl (C₁₁H₁₆N₂O₂) or nitro derivatives. This property is critical for pharmacokinetics in drug development.

- Stability : Methoxy groups resist oxidation better than hydroxymethyl groups, making the target compound more suitable for long-term storage .

- Reactivity : Bromo and iodo analogs (e.g., CAS 182344-63-4, 677327-29-6) are reactive in Suzuki-Miyaura couplings, whereas the dimethoxymethyl derivative may serve as a stable intermediate .

Biological Activity

N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 898561-69-8) is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀N₂O₃, with a molecular weight of approximately 252.31 g/mol. The compound features a pyridine ring substituted with a dimethoxymethyl group and a propionamide moiety. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Binding : It may act as a ligand for various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Chemical Reactivity : The dimethoxymethyl group enhances the compound's binding affinity and reactivity in biological systems, making it suitable for drug development.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.

These values indicate that the compound is more effective than some clinically used drugs like erlotinib .

Cell Line IC50 (μM) MCF-7 4.92 HepG2 3.01 A549 5.88 - Antimicrobial Properties : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies report significant inhibition of bacterial growth at concentrations ranging from 200 to 800 µg/mL against strains such as E. coli and S. aureus .

- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Neuroprotective Potential : There are indications that the compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit cancer cell proliferation through apoptosis induction mechanisms.

- Binding Affinity Studies : Research has focused on the binding interactions between this compound and target proteins or nucleic acids, revealing its potential as a lead compound in drug design .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide | Hydroxy group substitution | Antidepressant properties | Hydroxy group enhances solubility |

| N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide | Iodine substitution | Potential anticancer effects | Iodine may enhance lipophilicity |

| N-(5-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide | Methoxy group substitution | Antibacterial activity | Methoxy group impacts electronic properties |

This compound stands out due to its specific dimethoxymethyl substitution, which may confer unique pharmacological properties compared to other derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via reductive amination or coupling reactions. For example, analogous pyridine derivatives (e.g., N-furan-2-yl-2,2-dimethyl-propionamide) are synthesized using cuprate intermediates and Curtius rearrangements (Na(OAc)3BH, THF, -78°C) followed by flash chromatography for purification (45% yield, 99% purity) . Key steps include protecting group strategies (e.g., dimethoxymethyl) and optimization of stoichiometry to minimize side products.

- Data : Yields typically range from 45–65% for structurally related amides, with purity confirmed via HPLC (>98%) and NMR (e.g., δ 1.30 ppm for tert-butyl protons) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodology :

- NMR : H-NMR (CDCl₃) shows singlet peaks for tert-butyl (δ 1.30 ppm) and pyridin-2-yl protons (δ 6.3–7.7 ppm). C-NMR confirms carbonyl (δ 174.5 ppm) and aromatic carbons .

- IR : Absorptions at 1663 cm (amide C=O) and 1529 cm (C-N stretch) .

- Mass Spectrometry : ESI-MS m/z 268.23 [M+H] aligns with the molecular formula C₁₁H₁₆N₂O₂ .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) impact the compound’s bioavailability and efficacy in cognitive enhancement models?

- Experimental Design :

- In vitro : Compare permeability (Caco-2 assays) and metabolic stability (microsomal assays) of derivatives like N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (Nooglutyl) .

- In vivo : Assess cognitive effects in rodent models (e.g., Morris water maze) using doses optimized via pharmacokinetic studies (Tmax, Cmax).

Q. What mechanisms underlie discrepancies in reported neuroprotective effects of this compound across studies?

- Analysis Framework :

- Dose-Dependency : Re-evaluate studies using standardized dosing (e.g., 10–100 mg/kg) and control for batch-to-batch purity variations (HPLC >99% vs. 95%) .

- Model Specificity : Differences in animal models (e.g., scopolamine-induced vs. age-related amnesia) may explain variability. Conduct meta-analyses to identify consensus endpoints .

Methodological Guidance

Q. What strategies are recommended for optimizing the synthetic scalability of this compound without compromising purity?

- Process Chemistry :

- Replace low-temperature steps (e.g., -78°C cuprate reactions) with room-temperature alternatives (e.g., Pd-catalyzed couplings) .

- Use continuous flow reactors to enhance reproducibility and reduce purification steps .

Q. How can researchers standardize nomenclature and avoid confusion with structurally similar compounds (e.g., Nooglutyl vs. pivalamide derivatives)?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.